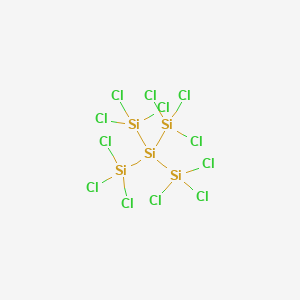
Tetrakis(trichlorosilyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(trichlorosilyl)silane is a useful research compound. Its molecular formula is Cl12Si5 and its molecular weight is 565.8 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1,1,3,3,3-Hexachloro-2,2-bis(trichlorosilyl)trisilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Silsesquioxanes as Models for Silica Surfaces
Silsesquioxanes, which are compounds structurally similar to the query compound, serve as models for studying the surfaces of silica. Their structural characterization provides insights into the molecular architecture of silica surfaces and helps understand the surface chemistry of silica-based materials (Feher, Newman, & Walzer, 1989).
Synthesis of Long-Chain Alkanes with Internal Disilane Linkages
Research on synthesizing long-chain alkanes with internal H2SiSiH2 linkages demonstrates the utility of silane compounds in creating novel organosilicon structures. Such studies contribute to the development of new materials with unique properties (Söldner, Schier, & Schmidbaur, 1996).
Catalysis in Polymer Synthesis
Tris(pentafluorophenyl)borane, acting as a catalyst in the synthesis of optically active SiO-containing polymers, showcases the role of specific organosilicon compounds in polymer chemistry. This application is pivotal for producing polymers with controlled chemical and stereoregular structures (Zhou & Kawakami, 2005).
Cross-Metathesis of Vinyltriethoxysilane
The effective cross-metathesis of vinyltriethoxysilane with 1-alkenes, catalyzed by ruthenium trichloride, highlights a method for synthesizing 1-(triethoxysilyl)-1-alkenes. This chemical process expands the toolkit for creating silicon-containing olefins, valuable in various materials science applications (Foltynowicz & Marciniec, 1989).
Preparation of Mesoporous Silicate Gels
The use of tributylstannyl ester of polymeric silicic acid for preparing mesoporous organic-inorganic hybrid gels exemplifies the utility of silane compounds in creating materials with specific surface areas and porosity. Such materials have applications in catalysis, adsorption, and sensor technology (Oikawa et al., 2000).
Mecanismo De Acción
Target of Action
Tetrakis(trichlorosilyl)silane, also known as 1,1,1,3,3,3-Hexachloro-2,2-bis(trichlorosilyl)trisilane or DTXSID90790009, is primarily used as a chemical intermediate Its primary role is in the synthesis of other compounds, particularly in the field of organosilicon chemistry .
Mode of Action
The mode of action of this compound is largely dependent on the specific chemical reaction it is involved in. It is highly reactive due to the presence of trichlorosilyl groups . This high reactivity makes it useful as a reagent in a number of transformations . For instance, it has been used in substitution reactions, as superacids, and weakly coordinating anions .
Biochemical Pathways
It plays a crucial role in the synthesis of various organosilicon compounds, which may subsequently interact with biological systems .
Pharmacokinetics
It is primarily used in controlled laboratory or industrial settings, where exposure is minimized .
Result of Action
The result of this compound’s action is the formation of new compounds through chemical reactions. The specific products depend on the reaction conditions and the other reactants involved .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, it is sensitive to moisture, and hydrogen chloride may be formed by reaction with water and moisture in air . Therefore, it is typically handled and stored under dry conditions to prevent unwanted reactions . The temperature and pressure of the reaction environment can also significantly affect the outcome of the reactions it participates in .
Propiedades
IUPAC Name |
tetrakis(trichlorosilyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl12Si5/c1-13(2,3)17(14(4,5)6,15(7,8)9)16(10,11)12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCXJJZPNJOAGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl12Si5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90790009 |
Source


|
| Record name | 1,1,1,3,3,3-Hexachloro-2,2-bis(trichlorosilyl)trisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90790009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50350-62-4 |
Source


|
| Record name | 1,1,1,3,3,3-Hexachloro-2,2-bis(trichlorosilyl)trisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90790009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,3,3,3-Hexachloro-2,2-bis(trichlorosilyl)trisilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of the reaction between Tetrakis(trichlorosilyl)silane and HCl?
A1: The research paper highlights that this compound undergoes a specific cleavage reaction when exposed to Hydrogen chloride (HCl) in a Silicon tetrachloride (SiCl4) solution. [] This controlled reaction yields Tris(trichlorosilyl)silane (HSi(SiCl3)3) and SiCl4 as products. [] The ability to selectively cleave this compound using HCl opens up possibilities for controlled synthesis and modification of oligosilanes. This reaction is particularly interesting because it provides a method for obtaining specific chlorinated oligosilanes which could serve as precursors for more complex silicon-containing compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
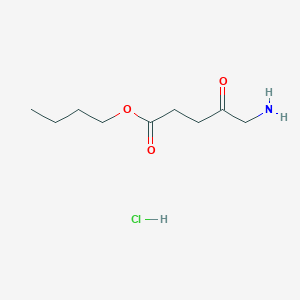
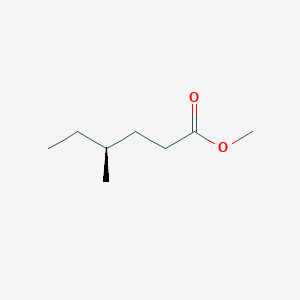


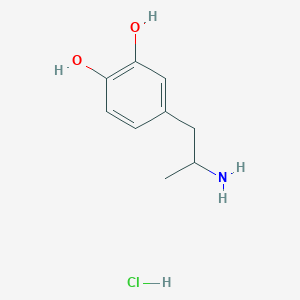
![Silane, bicyclo[2.2.1]hept-2-yldimethoxymethyl-](/img/structure/B1514483.png)

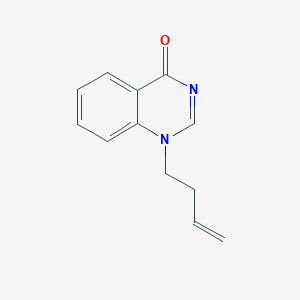

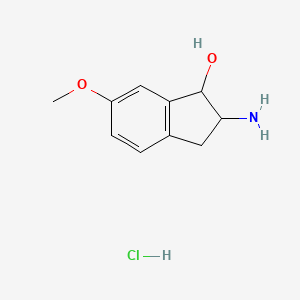



![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(phenylmethyl)-, (2R)-](/img/structure/B1514497.png)
